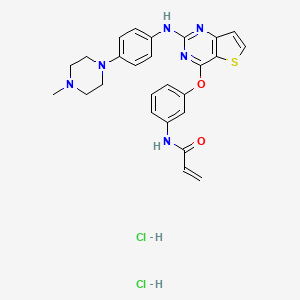

Olmutinib hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olmutinib hydrochloride is an investigational anti-cancer drug that acts by covalently bonding to a cysteine residue near the kinase domain of the epidermal growth factor receptor (EGFR). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation of EGFR . This compound was developed by Hanmi Pharmaceutical and has been approved in South Korea for second-line treatment of NSCLC .

準備方法

Synthetic Routes and Reaction Conditions

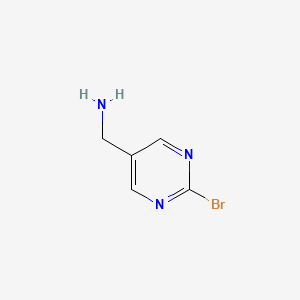

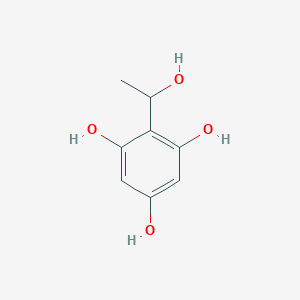

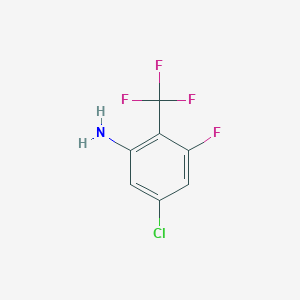

The synthesis of olmutinib hydrochloride involves multiple steps, including the formation of an acrylamide moiety. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. The use of advanced technologies and equipment is essential to maintain the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

Olmutinib hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and potential therapeutic applications .

科学的研究の応用

Olmutinib hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of acrylamide derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Primarily used in the treatment of NSCLC with the T790M mutation of EGFR.

Industry: Employed in the development of new anti-cancer drugs and therapies.

作用機序

Olmutinib hydrochloride exerts its effects by covalently binding to a cysteine residue near the kinase domain of mutant EGFRs. This prevents the phosphorylation of the receptor, inhibiting receptor signaling and attenuating the activation of tumor-promoting pathways . By inhibiting EGFR activation, this compound reduces cell survival and proliferation in cancer cells .

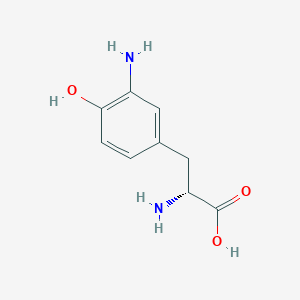

類似化合物との比較

Similar Compounds

Gefitinib: A first-generation EGFR inhibitor with reversible binding to the EGFR kinase domain.

Afatinib: A second-generation EGFR inhibitor with irreversible binding to the EGFR kinase domain.

Osimertinib: A third-generation EGFR inhibitor similar to olmutinib hydrochloride, with covalent binding to the T790M mutation.

Uniqueness

This compound is unique in its ability to selectively and irreversibly bind to the T790M mutation of EGFR, making it effective in overcoming resistance to first- and second-generation EGFR inhibitors . Its specificity for the T790M mutation allows for targeted therapy with reduced side effects compared to non-selective inhibitors .

特性

CAS番号 |

1842366-97-5 |

|---|---|

分子式 |

C26H28Cl2N6O2S |

分子量 |

559.5 g/mol |

IUPAC名 |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrochloride |

InChI |

InChI=1S/C26H26N6O2S.2ClH/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32;;/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30);2*1H |

InChIキー |

KIHHNWDWKMJZHH-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)

![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)

![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)